N-(2-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Description

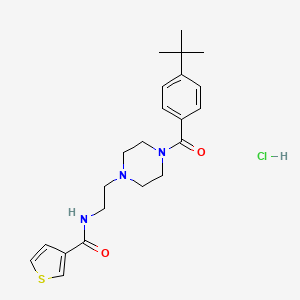

N-(2-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 4-(tert-butyl)benzoyl group, an ethyl linker, and a thiophene-3-carboxamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications . The tert-butyl group likely contributes to lipophilicity, improving membrane permeability, while the thiophene ring may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

N-[2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S.ClH/c1-22(2,3)19-6-4-17(5-7-19)21(27)25-13-11-24(12-14-25)10-9-23-20(26)18-8-15-28-16-18;/h4-8,15-16H,9-14H2,1-3H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTYLMDCYKIIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, a compound with the CAS number 1351647-11-4, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, a piperazine ring, and a tert-butyl group. Its molecular formula is with a molecular weight of 436.0 g/mol. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H30ClN3O2S |

| Molecular Weight | 436.0 g/mol |

| CAS Number | 1351647-11-4 |

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, heterocyclic compounds containing thiophene rings have been shown to inhibit viral replication effectively. In one study, related compounds demonstrated effective inhibition of reverse transcriptase activity, which is crucial for the replication of retroviruses like HIV .

2. Anti-inflammatory Properties

Research has highlighted the potential of this compound in modulating inflammatory responses through its interaction with chemokine receptors such as CCR2b. Compounds that antagonize these receptors are promising candidates for treating inflammatory diseases . The structural modifications in the piperazine ring are believed to enhance its anti-inflammatory effects.

Case Study 1: Antiviral Efficacy

A study evaluating various thiophene derivatives reported that certain modifications led to enhanced antiviral activity against HIV in MT-4 cells. The most active compounds showed EC50 values significantly lower than traditional antiviral agents, indicating a strong potential for therapeutic application .

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of N-(2-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide were tested for their ability to inhibit inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiophene Ring : Enhances lipophilicity and facilitates membrane penetration.

- Piperazine Moiety : Critical for receptor binding and modulation.

- Tert-butyl Group : Contributes to increased steric hindrance, potentially affecting receptor selectivity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit promising antimicrobial activity. For instance, compounds similar to N-(2-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride were evaluated against various bacterial strains, showing significant zones of inhibition. A notable study found that specific thiophene derivatives displayed high efficacy against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 ± 2 | E. coli |

| Compound B | 13 ± 2 | P. aeruginosa |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research highlighted that certain thiophene derivatives exhibited activity in the micromolar range against viral pathogens. The mechanism often involves interference with viral replication processes, making these compounds candidates for further development as antiviral drugs .

Study on Antimicrobial Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized several thiophene-carboxamide derivatives and tested their antibacterial properties. Among them, this compound showed one of the highest activities against multidrug-resistant strains of bacteria . The study concluded that structural modifications could enhance the antimicrobial efficacy of these compounds.

Evaluation of Antiviral Properties

Another significant research effort focused on the antiviral capabilities of thiophene derivatives. The findings revealed that compounds containing the thiophene scaffold could inhibit viral replication effectively, suggesting their potential use in developing new antiviral therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogs

| Compound ID/Name | Core Structure | Key Substituents/Modifications | Salt Form |

|---|---|---|---|

| Target Compound | Piperazine-ethyl | 4-(tert-butyl)benzoyl, thiophene-3-carboxamide | Hydrochloride |

| 851453-24-2 (N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide) | Thiazole | 4-tert-butyl, ethoxypyridine carboxamide | None |

| 851175-38-7 (1-(4-methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide) | Piperidine | 4-methylphenyl sulfonyl, pyrrolidinone linker | None |

Key Observations:

Core Heterocycles: The target compound’s piperazine core (a six-membered ring with two nitrogen atoms) contrasts with the piperidine (six-membered, one nitrogen) in 851175-38-7 and the thiazole (five-membered, sulfur and nitrogen) in 851453-24-2. The thiophene in the target compound (a sulfur-containing five-membered aromatic ring) differs from the pyridine (nitrogen-containing aromatic ring) in 851453-24-2. Thiophene’s lower electronegativity may reduce polarity, favoring hydrophobic interactions .

Substituent Effects: The tert-butyl group is a common feature in the target compound and 851453-24-2, likely improving metabolic stability and lipophilicity. The ethyl linker in the target compound provides conformational flexibility, whereas 851175-38-7 uses a rigid pyrrolidinone-propyl linker, which may restrict rotational freedom and alter target engagement .

Salt Form:

- The hydrochloride salt in the target compound increases aqueous solubility compared to neutral analogs like 851453-24-2, which may lack ionization at physiological pH .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Answer:

The synthesis typically involves sequential coupling of the piperazine and thiophene-carboxamide moieties. A tert-butyl-protected benzoylpiperazine intermediate (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) is often used to enhance solubility during purification . Key steps include:

- Boc-protection : To prevent undesired side reactions during amide bond formation.

- Coupling reactions : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) for activating carboxylic acids.

- Deprotection : Hydrochloric acid treatment to remove the Boc group and form the hydrochloride salt.

Purification involves column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization from ethanol/water. Confirmation of purity requires HPLC (≥98%) and NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- HPLC : To verify purity (≥98%) and monitor synthetic intermediates .

- NMR (1H/13C) : For structural confirmation, focusing on piperazine proton environments (δ 3.0–4.0 ppm) and thiophene aromatic signals (δ 7.0–8.0 ppm) .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced: How to design receptor binding assays to evaluate its affinity for dopamine D3 receptors?

Answer:

Use radioligand displacement assays with [³H]PD-128907 or [³H]spiperone as tracers. Key steps:

- Membrane preparation : Isolate D3 receptor-expressing HEK-293 cell membranes.

- Competitive binding : Incubate the compound (0.1 nM–10 μM) with tracer and membranes for 60 min at 25°C.

- Data analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Compare enantioselectivity by testing resolved stereoisomers, as seen in structurally related D3 antagonists .

Advanced: What strategies optimize enantioselective synthesis of its stereoisomers?

Answer:

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ chiral auxiliaries during piperazine-ethylthiophene coupling to induce stereocontrol.

Validate enantiomeric excess (ee) via circular dichroism (CD) or chiral analytical HPLC .

Advanced: How can computational modeling predict its binding mode and selectivity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into D3 receptor crystal structures (PDB: 3PBL). Focus on interactions with Ser192/Val189 residues .

- Quantum chemical calculations : Analyze electrostatic potential maps to predict regions prone to metabolic oxidation (e.g., tert-butyl group stability) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Purity verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Mg²⁺ affects GPCR binding) .

- Orthogonal assays : Compare radioligand displacement results with functional cAMP inhibition assays .

Advanced: What structural modifications improve metabolic stability without compromising potency?

Answer:

- Fluorine substitution : Replace labile tert-butyl groups with trifluoromethyl (CF₃) to enhance metabolic stability, as demonstrated in analogs with improved pharmacokinetics .

- In vitro microsomal assays : Test stability in human liver microsomes (HLM) with LC-MS quantification of parent compound degradation .

Advanced: How to address solubility limitations in in vivo studies?

Answer:

- Co-solvent systems : Use 10% DMSO/90% saline for intravenous administration.

- Salt form optimization : Compare hydrochloride vs. mesylate salts for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Advanced: What role does the thiophene moiety play in receptor interaction vs. other heterocycles?

Answer:

Thiophene’s electron-rich aromatic system enhances π-π stacking with receptor tyrosine residues (e.g., Phe346 in D3 receptors). Comparative studies with benzofuran analogs show reduced affinity (ΔKi = 2–3 nM), highlighting the thiophene’s superior electronic profile .

Advanced: How to design in vivo pharmacokinetic studies for CNS targeting?

Answer:

- Animal models : Administer the compound (1–10 mg/kg, i.v.) to Sprague-Dawley rats.

- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratio via LC-MS/MS at 0.5–24 hr post-dose.

- Pharmacokinetic parameters : Calculate t₁/₂, Cmax, and AUC. Correlate with in vitro P-gp efflux ratios to predict CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.